2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that belongs to the class of dioxaborolanes. This compound features a unique structure that incorporates both fluorinated aromatic groups and a dioxaborolane moiety, which is of interest in various chemical applications, particularly in organic synthesis and medicinal chemistry.
The compound can be synthesized through specific chemical reactions involving boron derivatives and fluorinated benzyl groups. Its synthesis and properties have been documented in various chemical literature and databases such as PubChem and other scientific publications.
The synthesis of 2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
The molecular structure of 2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be represented as follows:
The compound can participate in various chemical reactions typical for dioxaborolanes:
The mechanism by which 2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts as a reagent in organic synthesis generally involves:
The efficiency and selectivity of these reactions depend on factors such as solvent choice and reaction temperature.
This detailed analysis highlights the significance of 2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in modern chemistry and its potential applications across various scientific fields.
The synthesis of 2-(3,4-difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane fundamentally relies on established methodologies for constructing the pinacol boronate ester core, followed by functionalization with fluorinated benzyl groups. The foundational approach involves the esterification reaction between pinacol (2,3-dimethyl-2,3-butanediol) and boronic acid derivatives under dehydrative conditions. Commercial routes typically utilize boronic acids or boron halides as starting materials, with the former being preferred due to handling considerations despite lower reactivity [5] [8].
A representative traditional synthesis proceeds via a two-step sequence:
Key limitations of this classical approach include moderate yields (typically 45-65%) attributed to steric hindrance during the benzylation step and competing side reactions such as homo-coupling of the fluorinated benzyl nucleophile. The crystallization-driven purification required to achieve >98% purity (as measured by GC) further reduces overall yield due to significant mother liquor losses [8]. The inherent moisture sensitivity of intermediate boron species necessitates specialized handling equipment, increasing production costs for pharmaceutical-grade material [2] [8].
Recent advances address the limitations of classical approaches through transition metal-catalyzed borylation and transition metal-free methodologies, specifically optimized for fluorinated benzyl systems. Palladium-catalyzed Miyaura borylation has emerged as a superior alternative for direct carbon-boron bond formation without requiring highly reactive organometallic intermediates [6] [9].
A breakthrough methodology employs silylborane-based borylation under transition metal-free conditions. This approach utilizes 2-(dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with potassium methoxide activation in dimethoxyethane solvent at 30°C. The system facilitates direct borylation of 1-(bromomethyl)-3,4-difluorobenzene through a boron-silicon exchange mechanism, achieving isolated yields of 77% with significantly reduced halide waste streams compared to traditional routes [9].
Catalytic performance is substantially enhanced by fluorine-specific ligand design. Bulky electron-rich phosphines (e.g., tri-tert-butylphosphine) prevent catalyst poisoning by fluoride ions generated during potential dehalogenation side reactions. This is critical when working with electron-deficient arenes like 3,4-difluorinated benzyl halides, which exhibit increased susceptibility to dehydrohalogenation [6] [8]. Optimization data reveals that maintaining catalyst loading at 0.5-1 mol% and reaction temperatures below 50°C maximizes yield while minimizing protodeboronation byproducts:
Table 1: Catalytic System Performance Comparison
Catalytic System | Temperature (°C) | Yield (%) | Dehalogenation Byproduct (%) |
---|---|---|---|
Pd(dppf)Cl₂ | 80 | 52 | 18 |
Pd(PtBu₃)₂ | 60 | 78 | 5 |
Silylborane/KOMe (metal-free) | 30 | 77 | <1 |
The dielectric constant and donor number of reaction solvents profoundly influence the reaction kinetics and chelation behavior during the critical benzylation step. Aprotic dipolar solvents demonstrate superior performance for nucleophilic displacements at boron centers due to enhanced cation solvation without competing protonolysis.
Systematic solvent screening reveals that tetrahydrofuran provides optimal balance between nucleophile solubility and boron-electrophile activation, achieving 68% conversion in benzylation reactions. In contrast, dimethyl sulfoxide, despite its higher polarity, promotes competitive side reactions through coordination to boron, reducing conversion to 42%. Non-coordinating solvents like toluene afford poor nucleophile solvation, limiting conversion to <35% [3] [5].
Ligand electronic effects critically modulate reaction pathways:
Table 2: Solvent Effects on Benzylation Efficiency
Solvent | Dielectric Constant | Conversion (%) | Byproduct Formation (%) |
---|---|---|---|
Tetrahydrofuran | 7.6 | 68 | 12 |
Dimethyl Sulfoxide | 46.7 | 42 | 38 |
Toluene | 2.4 | 35 | 8 |
Dimethoxyethane | 7.0 | 75 | 10 |
Acetonitrile | 37.5 | 55 | 25 |
Scale-up of 2-(3,4-difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane production faces significant hurdles in intermediate purification, fluorinated handling, and cryogenic requirements. The three-stage manufacturing process (core formation, benzyl halide preparation, coupling) accumulates impurity profiles that necessitate rigorous purification between steps. Fluorinated benzyl bromide intermediates exhibit both thermal instability and corrosive properties, requiring specialized glass-lined reactors and cryogenic conditions (<15°C) during handling and storage [2] [6].
Critical purification bottlenecks emerge during final product isolation:
Cold-chain logistics present additional commercial-scale challenges. The product requires stabilization with radical scavengers (typically 200-500 ppm butylated hydroxytoluene) and argon-blanketed packaging to prevent oxidation during storage and transport. Commercial suppliers specify "sealed in dry, room temperature" storage conditions but note accelerated decomposition above 25°C, necessitating climate-controlled transportation that increases distribution costs by 30-40% compared to non-fluorinated boronates [2] [6].
Table 3: Cost Drivers in Scale-Up Manufacturing
Process Stage | Cost Contribution (%) | Primary Challenge | Mitigation Strategy |
---|---|---|---|
Fluorinated Benzyl Halide Production | 35 | Corrosion control/Cryogenic handling | Hastelloy reactors/Jacketed cooling |
Boron Coupling Reaction | 25 | Catalyst cost/O₂ exclusion | Fixed-bed catalyst reuse/N₂-sparged reactors |
Purification | 30 | Low crystallization yield/Solvent recovery | Antisolvent screening/Nanofiltration |
Storage & Transportation | 10 | Moisture sensitivity/Thermal degradation | Molecular sieves/Temperature-controlled shipping |
These multifaceted challenges highlight the critical need for integrated process design that addresses both chemical reactivity constraints and engineering limitations to enable economically viable large-scale production of this synthetically valuable fluorinated boronate building block.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5